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Compound of Interest

Compound Name: Ripk1-IN-19

Cat. No.: B12373816 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of Ripk1-
IN-19, a selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical

mediator of cellular inflammatory and death pathways, making it a promising therapeutic target

for a range of inflammatory and autoimmune diseases. This document details the biochemical

and cellular activity of Ripk1-IN-19, the experimental protocols utilized in its characterization,

and the key signaling pathways it modulates.

Quantitative Data Summary
The following tables summarize the key quantitative data for Ripk1-IN-19, providing a clear

comparison of its biochemical potency, cellular activity, and selectivity.

Table 1: Biochemical and Cellular Activity of Ripk1-IN-19
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Assay Type
Target/Cell
Line

Parameter Value Reference

Biochemical

Assay
Human RIPK1 IC50 15 nM [1]

Necroptosis

Assay
U937 cells EC50 47.8 pM [1]

Necroptosis

Assay
J774A.1 cells EC50 75.3 pM [1]

Necroptosis

Assay
L929 cells EC50 10.2 pM [1]

Table 2: Kinase Selectivity Profile of Ripk1-IN-19

Kinase Activity Notes Reference

RIPK2 No obvious activity
Demonstrates high

selectivity for RIPK1.
[1]

RIPK3 No obvious activity

Selective against

other key kinases in

the necroptosis

pathway.

[1]

RIPK4 No obvious activity

Further confirms the

selectivity of the

compound.

[1]

Table 3: In Vivo Efficacy of Ripk1-IN-19
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Animal Model Dosing Key Outcomes Reference

TNFα-induced

Systemic

Inflammatory

Response Syndrome

(SIRS)

10 mg/kg, p.o., single

dose

Dramatically

increased survival

rate; Reduced TNFα-

induced temperature

loss; Significantly

reduced IL-1β and IL-

6 levels.

[1]

Imiquimod-induced

Psoriasis

10% topical

administration

Ameliorated psoriasis-

like skin symptoms;

Reduced skin scaling

and thickening.

[1]

Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the

characterization of Ripk1-IN-19.

In Vitro RIPK1 Kinase Assay
Objective: To determine the in vitro inhibitory activity of Ripk1-IN-19 against human RIPK1

kinase.

Materials:

Recombinant human RIPK1 enzyme

ATP

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-

35, 2 mM DTT)

Substrate (e.g., Myelin Basic Protein)

ADP-Glo™ Kinase Assay kit (Promega)
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Test compound (Ripk1-IN-19) and DMSO (vehicle control)

384-well plates

Procedure:

Prepare serial dilutions of Ripk1-IN-19 in DMSO.

Add a defined amount of RIPK1 enzyme to the wells of a 384-well plate containing kinase

assay buffer.

Add the diluted Ripk1-IN-19 or DMSO to the wells and incubate for a pre-determined time

(e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.

Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase

Assay kit according to the manufacturer's instructions.

The luminescence signal, which is proportional to the amount of ADP generated, is

measured using a plate reader.

Calculate the percent inhibition for each concentration of Ripk1-IN-19 relative to the DMSO

control.

Determine the IC50 value by fitting the concentration-response data to a four-parameter

logistic equation.

Cellular Necroptosis Assay
Objective: To evaluate the potency of Ripk1-IN-19 in inhibiting necroptosis in cellular models.

Materials:

Human (U937) or murine (J774A.1, L929) cell lines

Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
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TNF-α (Tumor Necrosis Factor-alpha)

z-VAD-FMK (a pan-caspase inhibitor)

Smac mimetic (e.g., birinapant)

Cell viability reagent (e.g., CellTiter-Glo®)

Test compound (Ripk1-IN-19) and DMSO (vehicle control)

96-well plates

Procedure:

Seed the cells in 96-well plates and allow them to adhere overnight.

Prepare serial dilutions of Ripk1-IN-19 in the cell culture medium.

Pre-treat the cells with the diluted Ripk1-IN-19 or DMSO for 1-2 hours.

Induce necroptosis by adding a combination of TNF-α, a Smac mimetic, and z-VAD-FMK to

the wells.

Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.

Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels as an

indicator of viable cells.

The luminescence signal is measured using a plate reader.

Calculate the percent protection from necroptosis for each concentration of Ripk1-IN-19.

Determine the EC50 value by fitting the concentration-response data to a sigmoidal dose-

response curve.

TNFα-induced Systemic Inflammatory Response
Syndrome (SIRS) Model
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Objective: To assess the in vivo efficacy of Ripk1-IN-19 in a mouse model of acute systemic

inflammation.

Materials:

C57BL/6 mice

Recombinant murine TNF-α

Test compound (Ripk1-IN-19) formulated for oral administration

Vehicle control

Rectal thermometer

ELISA kits for IL-1β and IL-6

Procedure:

Acclimatize the mice for at least one week before the experiment.

Administer Ripk1-IN-19 (e.g., 10 mg/kg) or vehicle orally to the mice.

After a specified pre-treatment time (e.g., 1 hour), induce SIRS by intraperitoneal injection of

a lethal dose of murine TNF-α.

Monitor the survival of the mice over a 24-48 hour period.

In a separate cohort of animals, monitor core body temperature using a rectal thermometer

at regular intervals after TNF-α challenge.

At a pre-determined time point (e.g., 2-4 hours post-TNF-α), collect blood samples via

cardiac puncture.

Prepare serum and measure the levels of pro-inflammatory cytokines IL-1β and IL-6 using

specific ELISA kits.
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Analyze the data for statistically significant differences in survival, body temperature, and

cytokine levels between the Ripk1-IN-19 treated group and the vehicle control group.

Imiquimod-induced Psoriasis Model
Objective: To evaluate the therapeutic potential of topically applied Ripk1-IN-19 in a mouse

model of psoriasis.

Materials:

BALB/c or C57BL/6 mice

Imiquimod cream (5%)

Test compound (Ripk1-IN-19) formulated for topical administration (e.g., 10% in a suitable

vehicle)

Vehicle control

Calipers for measuring skin thickness

Psoriasis Area and Severity Index (PASI) scoring system adapted for mice

Procedure:

Shave the dorsal skin of the mice one day before the start of the experiment.

Apply a daily dose of imiquimod cream to the shaved back and one ear for 5-7 consecutive

days to induce psoriasis-like skin inflammation.

Beginning on the first or second day of imiquimod application, apply a daily topical dose of

Ripk1-IN-19 or vehicle to the inflamed skin.

Monitor the severity of the skin inflammation daily using a modified PASI score, evaluating

erythema (redness), scaling, and induration (thickness).

Measure the thickness of the ear and a fold of the dorsal skin daily using calipers.
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At the end of the experiment, euthanize the mice and collect skin biopsies for histological

analysis (e.g., H&E staining to assess epidermal thickness and immune cell infiltration).

Analyze the data for significant reductions in PASI scores, skin thickness, and histological

markers of inflammation in the Ripk1-IN-19 treated group compared to the vehicle control

group.

Signaling Pathways and Discovery Workflow
RIPK1 Signaling Pathways
RIPK1 is a multifaceted kinase that can initiate distinct downstream signaling cascades,

leading to either cell survival and inflammation or programmed cell death in the form of

apoptosis or necroptosis. The decision between these cellular fates is tightly regulated by post-

translational modifications of RIPK1, primarily ubiquitination and phosphorylation.

TNFα

TNFR1

Complex I
(TRADD, TRAF2/5, cIAP1/2, LUBAC, RIPK1)

Recruitment

NF-κB Activation
(Pro-survival & Inflammation)

K63/M1 Ub

Complex IIa
(RIPK1, FADD, Caspase-8)

Deubiquitination

Necrosome (Complex IIb)
(RIPK1, RIPK3, MLKL)

Deubiquitination
Caspase-8 inhibition

ApoptosisNecroptosis

pRIPK1 -> pRIPK3 -> pMLKL

Ripk1-IN-19

InhibitionInhibition
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Click to download full resolution via product page

Caption: RIPK1 signaling pathways initiated by TNFα binding to TNFR1.

Upon TNFα stimulation, RIPK1 is recruited to the TNFR1 signaling complex (Complex I), where

it is polyubiquitinated, leading to the activation of the NF-κB pathway and promoting cell

survival and inflammation. Deubiquitination of RIPK1 can lead to its dissociation from Complex

I and the formation of cytosolic death-inducing complexes. In the presence of active Caspase-

8, Complex IIa is formed, leading to apoptosis. However, when Caspase-8 is inhibited, RIPK1

auto-phosphorylates and recruits RIPK3 to form the necrosome (Complex IIb), which in turn

phosphorylates MLKL, leading to necroptosis. Ripk1-IN-19 selectively inhibits the kinase

activity of RIPK1, thereby blocking the downstream signaling cascades that lead to both

apoptosis and necroptosis.

Discovery and Development Workflow of Ripk1-IN-19
The development of Ripk1-IN-19 followed a structured drug discovery process, beginning with

the identification of a hit compound and progressing through systematic optimization to yield a

potent and selective lead compound.
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Caption: A logical workflow for the discovery and development of Ripk1-IN-19.

The process began with a high-throughput screen to identify initial hit compounds with activity

against RIPK1. The identified hits then entered a hit-to-lead optimization phase, where

medicinal chemistry efforts, likely guided by structure-based drug design, were employed to

systematically modify the chemical scaffold. This iterative process aimed to improve the

compound's potency (Structure-Activity Relationship), selectivity against other kinases, and its

absorption, distribution, metabolism, and excretion (ADME) properties. This comprehensive

optimization led to the identification of Ripk1-IN-19 as a lead compound with a desirable
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balance of potency, selectivity, and drug-like properties. The efficacy of Ripk1-IN-19 was then

validated in relevant in vivo models of inflammatory diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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